

Mass Spectrometry Methods for KRAS G12C Target Engagement: Application Notes and Protocols

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Compound of Interest

Compound Name: KRAS G12C inhibitor 68

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This document provides detailed application notes and protocols for the use of mass spectrometry (MS) in determining the target engagement of covalent inhibitors targeting KRAS G12C. Understanding the extent to which a drug binds to its intended target is a critical aspect of drug discovery and development, providing insights into pharmacodynamics, dose-response relationships, and potential mechanisms of resistance.[1][2][3] The following sections detail various MS-based methodologies, from broad chemoproteomic approaches to highly sensitive targeted assays.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][4] The glycine-to-cysteine substitution at codon 12 (G12C) creates a mutant protein that is a key driver in several cancers, including non-small cell lung cancer.[5] The presence of the cysteine residue in KRAS G12C has enabled the development of covalent inhibitors that specifically and irreversibly bind to this mutant form, locking it in an inactive state.[4][6][7] Mass spectrometry has become an indispensable tool for directly quantifying the engagement of these covalent inhibitors with the KRAS G12C protein in various biological matrices.[8]

Application Note 1: Targeted Proteomics for Direct Quantification of Target Engagement

Targeted mass spectrometry is a powerful method for the precise quantification of specific peptides in complex biological samples.^[2] This approach is highly suitable for measuring the occupancy of a covalent inhibitor on KRAS G12C by monitoring the levels of both the unmodified (free) and drug-modified (adducted) tryptic peptides.

Principle: Following treatment with a KRAS G12C inhibitor, proteins are extracted from cells or tissues, digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the peptide containing the modified Cys12 residue compared to its unmodified counterpart provides a direct measure of target engagement.

Applications:

- Determination of in vivo and in vitro target occupancy.
- Pharmacodynamic (PD) studies to understand the relationship between drug exposure and target binding.
- Dose-response studies to guide dose selection.^[1]
- Analysis of clinical samples, including tumor biopsies.^{[1][2]}

Advantages:

- High sensitivity and specificity.
- Provides a direct and quantitative measure of target binding.
- Applicable to a wide range of sample types, including formalin-fixed, paraffin-embedded (FFPE) tissues.^[2]

Limitations:

- Requires knowledge of the specific peptide and its modification to develop the assay.

- May require enrichment techniques for low-abundance targets.

Experimental Protocol: Targeted LC-MS/MS for KRAS G12C Target Engagement

This protocol provides a general framework for a targeted LC-MS/MS experiment. Optimization will be required for specific inhibitors, cell lines, or tissue types.

1. Sample Preparation: a. Cell Lysate: Treat KRAS G12C mutant cells with the covalent inhibitor at various concentrations and time points. Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. b. Tissue Homogenization: Excise tumors from treated animal models, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.^[8] For FFPE tissues, deparaffinization and antigen retrieval steps are necessary before protein extraction.^[2] c. Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay.^[8]
2. Protein Digestion: a. Reduction and Alkylation: Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide. b. Trypsin Digestion: Digest the proteins with trypsin overnight at 37°C.^{[8][9]}
3. LC-MS/MS Analysis: a. Chromatographic Separation: Separate the peptides using a reverse-phase liquid chromatography system. b. Mass Spectrometry: Analyze the eluted peptides on a tandem mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).^[2] Monitor for the specific precursor and fragment ions of both the unmodified and adducted KRAS G12C peptides.
4. Data Analysis: a. Integrate the peak areas for the unmodified and adducted peptides. b. Calculate the percent target engagement using the following formula: % Target Engagement = (Area of Adducted Peptide) / (Area of Adducted Peptide + Area of Unmodified Peptide) * 100

Application Note 2: Immunoaffinity Enrichment for Enhanced Sensitivity

For samples with low abundance of KRAS G12C, such as small tumor biopsies, immunoaffinity enrichment can be coupled with targeted LC-MS/MS to improve the sensitivity of the assay.^[1]
^[3]

Principle: An antibody specific to KRAS is used to capture the protein from the total lysate, thereby enriching it and removing interfering proteins. The enriched protein is then digested and analyzed by targeted LC-MS/MS as described above.

Applications:

- Analysis of very small sample amounts, such as core needle biopsies.[\[1\]](#)
- Quantification of low-abundance KRAS G12C.

Advantages:

- Significantly increased sensitivity, reaching sub-fmol/μg levels.[\[1\]](#)[\[3\]](#)
- Reduced sample complexity, leading to improved signal-to-noise.

Limitations:

- Requires a specific and high-affinity antibody.
- The enrichment process may introduce variability.

Experimental Protocol: Immunoaffinity-LC-MS/MS

1. **Sample Preparation and Lysis:** a. Follow the steps for sample preparation and lysis as described in the targeted proteomics protocol.
2. **Immunoaffinity Enrichment:** a. Incubate the protein lysate with an anti-RAS antibody conjugated to magnetic beads or agarose resin.[\[1\]](#)[\[8\]](#) b. Wash the beads extensively to remove non-specifically bound proteins.
3. **On-Bead Digestion:** a. Resuspend the beads in a digestion buffer. b. Perform reduction, alkylation, and trypsin digestion directly on the beads.
4. **LC-MS/MS Analysis and Data Analysis:** a. Elute the peptides from the beads and proceed with the LC-MS/MS and data analysis steps as outlined in the targeted proteomics protocol.

Application Note 3: Chemical Proteomics for Target Occupancy and Off-Target Profiling

Chemical proteomics utilizes specialized chemical probes to assess the reactivity of cysteine residues across the proteome. This approach can be used to determine the cellular target occupancy of a covalent inhibitor and to identify potential off-target interactions.[\[6\]](#)

Principle: A thiol-reactive probe is used to label the free cysteine residues remaining in a cell lysate after treatment with a covalent inhibitor. The probe-labeled peptides are then enriched and analyzed by mass spectrometry. A decrease in the signal for the KRAS G12C peptide in the inhibitor-treated sample compared to the control indicates target engagement.

Applications:

- Cellular target occupancy determination.
- Proteome-wide profiling of inhibitor selectivity and identification of off-targets.[\[6\]](#)

Advantages:

- Provides a global view of inhibitor interactions.
- Does not require a specific antibody.

Limitations:

- Indirect measure of target engagement.
- The chemical probe may have its own biases and off-targets.

Experimental Protocol: Competitive Chemical Proteomics

1. Cell Treatment and Lysis: a. Treat cells with the covalent inhibitor. b. Lyse the cells in a denaturing buffer.

2. Probe Labeling: a. Treat the lysate with a thiol-reactive probe (e.g., an iodoacetamide-based probe with a biotin handle for enrichment).
3. Protein Digestion and Enrichment: a. Digest the probe-labeled proteome with trypsin. b. Enrich the probe-labeled peptides using streptavidin affinity chromatography.
4. LC-MS/MS Analysis: a. Analyze the enriched peptides by LC-MS/MS.
5. Data Analysis: a. Quantify the relative abundance of the KRAS G12C peptide in the inhibitor-treated and control samples. b. A decrease in the peptide signal in the treated sample indicates target engagement. c. Analyze the entire dataset to identify other peptides with significantly altered signals, which may represent off-targets.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on KRAS G12C target engagement using mass spectrometry.

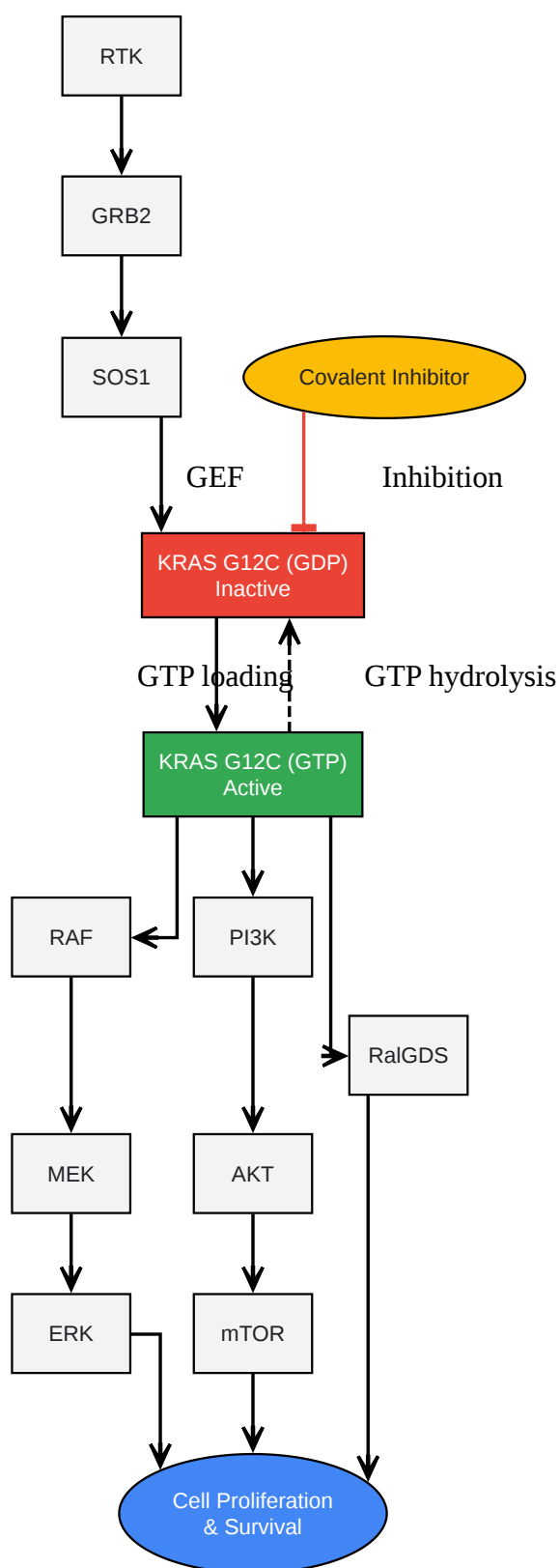
Table 1: In Vivo Target Engagement of KRAS G12C Inhibitors

Inhibitor	Xenograft Model	Dose	Target Engagement (%)	Time Point	Reference
GDC-6036	NSCLC	Dose-dependent	Observed	Not specified	[1]
GDC-6036	MIA PaCa-2	Dose-dependent	Observed	Not specified	[10] [11]
AZD4625	MIA PaCa-2	100 mg/kg	~80%	24 hours	[12]
AZD4625	NCI-H2122	100 mg/kg	~90%	24 hours	[12]

Table 2: Quantification of KRAS G12C in Tumor Tissues

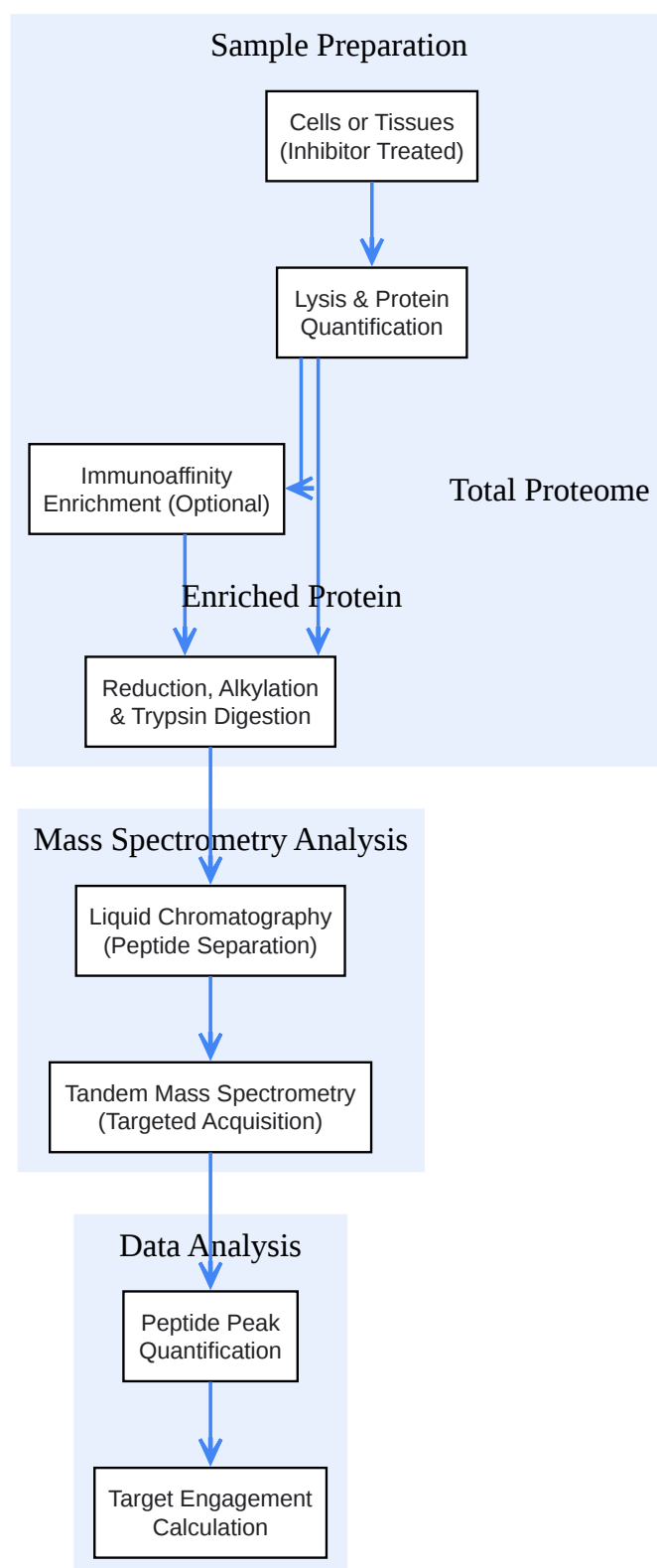
Tissue Type	KRAS G12C Protein Level (amol/μg)	Wild-Type RAS Protein Level (amol/μg)	Reference
NSCLC Clinical Tumors (FFPE)	127 - 2012	622 - 2525	[2]

Visualizations



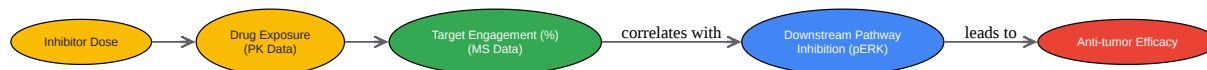
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Caption: KRAS G12C signaling pathway and point of covalent inhibition.



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Caption: Experimental workflow for targeted MS-based target engagement.



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Caption: Logical relationship for interpreting target engagement data.

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